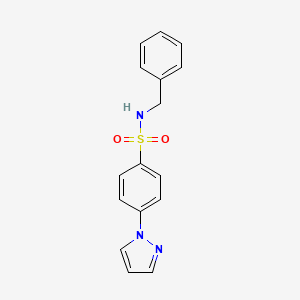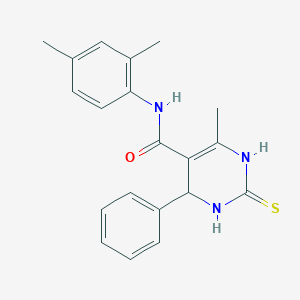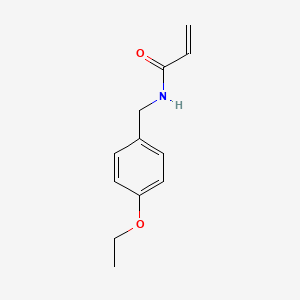![molecular formula C19H23N3O2S B14941834 1-cyclohexyl-4-(3-methoxyphenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B14941834.png)
1-cyclohexyl-4-(3-methoxyphenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-cyclohexyl-4-(3-methoxyphenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one is a complex organic compound with a unique structure that combines a cyclohexyl group, a methoxyphenyl group, and a dihydropyrazolo-thiazinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-4-(3-methoxyphenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Cyclization to form the thiazine ring: The intermediate pyrazole is then reacted with a thiol or thioamide in the presence of a suitable catalyst to form the thiazine ring.
Introduction of the cyclohexyl and methoxyphenyl groups: These groups can be introduced through various substitution reactions, such as Friedel-Crafts alkylation or acylation, using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
化学反应分析
Types of Reactions
1-cyclohexyl-4-(3-methoxyphenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bonds in the pyrazole or thiazine rings.
Substitution: Electrophilic or nucleophilic substitution reactions can be performed on the aromatic ring or the thiazine ring using reagents like halogens, alkyl halides, or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkyl halides, or nucleophiles (amines, thiols) under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, or other oxidized derivatives.
Reduction: Reduced pyrazole or thiazine derivatives.
Substitution: Substituted aromatic or thiazine derivatives.
科学研究应用
1-cyclohexyl-4-(3-methoxyphenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of analgesics and anti-inflammatory drugs.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Biological Research: The compound is used as a tool to study various biological processes and pathways, particularly those involving pain perception and inflammation.
作用机制
The mechanism of action of 1-cyclohexyl-4-(3-methoxyphenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with receptors or enzymes involved in pain perception and inflammation, such as cyclooxygenase (COX) enzymes or opioid receptors.
Pathways Involved: It may modulate signaling pathways related to pain and inflammation, leading to its potential analgesic and anti-inflammatory effects.
相似化合物的比较
Similar Compounds
Phencyclidine (PCP): A dissociative anesthetic with similar structural features and pharmacological effects.
Methoxyphencyclidine (3-MeO-PCP): A derivative of phencyclidine with similar analgesic and anti-inflammatory properties.
Hydroxyphencyclidine (4-OH-PCP): Another derivative of phencyclidine with similar biological activities.
属性
分子式 |
C19H23N3O2S |
|---|---|
分子量 |
357.5 g/mol |
IUPAC 名称 |
1-cyclohexyl-4-(3-methoxyphenyl)-6-methyl-2,4-dihydropyrazolo[3,4-d][1,3]thiazin-3-one |
InChI |
InChI=1S/C19H23N3O2S/c1-12-20-18-16(17(25-12)13-7-6-10-15(11-13)24-2)19(23)21-22(18)14-8-4-3-5-9-14/h6-7,10-11,14,17H,3-5,8-9H2,1-2H3,(H,21,23) |
InChI 键 |
WBXBVZZDNHORAW-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C(S1)C3=CC(=CC=C3)OC)C(=O)NN2C4CCCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2,2-dimethyl-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}quinolin-1(2H)-yl]ethanone](/img/structure/B14941755.png)

![6H-chromeno[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6-one](/img/structure/B14941763.png)

![2-methyl-5-[4-methyl-3-(1H-pyrazol-1-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B14941789.png)


![2,2,4,6-Tetramethyl-7-[2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL]-1,2,3,4-tetrahydroquinoline](/img/structure/B14941815.png)
![Methyl {4-[6-methyl-3-oxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrazolo[3,4-d][1,3]thiazin-4-yl]phenoxy}acetate](/img/structure/B14941819.png)
![3-(5-chloro-2-fluorophenyl)-6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941822.png)
![6-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941828.png)
![4-Amino-1-(3-fluorophenyl)-3-methyl-7-(2-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B14941836.png)

![3-(2-chlorobenzyl)-5-(thiophen-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B14941847.png)
